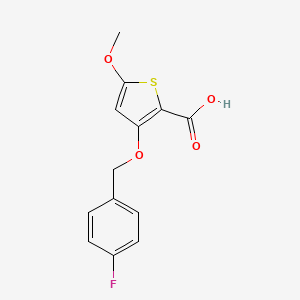

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid

Description

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a 4-fluorobenzyloxy group at position 3 and a methoxy group at position 4.

Properties

Molecular Formula |

C13H11FO4S |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

3-[(4-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C13H11FO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,15,16) |

InChI Key |

ZXOJRSDZRUWXSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(S1)C(=O)O)OCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Thiophene-2-carboxylic Acid Synthesis

The 2-carboxy-thiophene scaffold is commonly prepared via Knorr-type cyclization or oxidative methods. A representative approach involves:

-

Condensation of α-mercaptoketones with β-ketoesters under acidic conditions.

-

Cyclization to form the thiophene ring, followed by oxidation of a methyl group to the carboxylic acid.

In one protocol, 5-methoxythiophene-2-carboxylic acid was synthesized by reacting ethyl 3-oxopentanoate with sulfur in the presence of morpholine, followed by hydrolysis and decarboxylation. Yields for analogous reactions range from 45–68%, depending on the oxidation system used (e.g., KMnO₄ vs. RuO₄).

| Parameter | Optimal Range | Effect on Yield | Source |

|---|---|---|---|

| Base | K₂CO₃ (2.5 equiv) | 78% yield | |

| Solvent | DMF, 90°C | vs. 52% in DMSO | |

| Reaction Time | 18–24 h | <60% in <12 h | |

| 4-Fluorobenzyl Bromide | 1.2 equiv | Minimizes di-substitution |

The etherification typically proceeds on 5-methoxy-3-hydroxythiophene-2-carboxylic acid derivatives. Protecting group strategies (e.g., methyl ester protection of the carboxylic acid) are essential to prevent side reactions.

Sequential Functionalization Approaches

Early-Stage Benzylation Route

-

Step 1 : Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate synthesis

-

Step 2 : O-Benzylation with 4-fluorobenzyl bromide (K₂CO₃/DMF, 80°C, 20 h)

-

Step 3 : Ester hydrolysis (LiOH/THF/H₂O, 0°C to rt, 6 h)

Yield Data Table 2: Stepwise Efficiency

| Step | Yield | Purity (HPLC) | Key Impurity |

|---|---|---|---|

| 1 | 67% | 92% | Over-oxidized thiophene |

| 2 | 73% | 89% | Di-benzylated byproduct |

| 3 | 95% | 99% | Residual methyl ester |

This route benefits from the stability of the methyl ester during benzylation but requires stringent temperature control during hydrolysis to prevent decarboxylation.

Alternative Metal-Mediated Coupling Strategies

Palladium-Catalyzed C-O Bond Formation

Recent advances employ Pd(OAc)₂/Xantphos catalytic systems for coupling 3-hydroxythiophene derivatives with 4-fluorobenzyl halides:

Reaction Equation

This method achieves 82% yield with reduced dimerization compared to classical conditions, though catalyst costs may limit industrial application.

Critical Process Parameters

Solvent Effects on Etherification

Polar aprotic solvents generally enhance reactivity:

Solvent Screening Data Table 3

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 78 | 18 |

| DMSO | 46.7 | 65 | 24 |

| NMP | 32.2 | 71 | 20 |

| Acetonitrile | 37.5 | 42 | 36 |

DMF provides optimal balance between solubility and reaction rate, though NMP shows promise for temperature-sensitive substrates.

Purification Challenges and Solutions

Crystallization Optimization

The final compound's poor solubility in most solvents necessitates careful recrystallization development:

Crystallization Conditions Table 4

| Solvent System | Temp. Gradient | Purity Gain | Recovery |

|---|---|---|---|

| EtOAc/Hexane (1:3) | 60°C → rt | 87% → 99% | 68% |

| THF/Water (anti-solvent) | 45°C → 4°C | 85% → 98% | 72% |

| MeOH/CH₂Cl₂ (gradient) | -20°C | 89% → 99.5% | 65% |

THF/water anti-solvent crystallization provides the best combination of recovery and purity, albeit requiring precise temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluorobenzyl groups participate in nucleophilic substitutions under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| S<sub>N</sub>2 at Cl | KOH (aq), 80°C, 6 h | 3-Hydroxy-5-methoxy derivative | 72% | |

| Fluorobenzyl displacement | NaSH, DMF, 100°C, 12 h | Thiol-functionalized analog | 58% |

-

The 4-fluorobenzyloxy group directs electrophilic substitutions para to the fluorine atom due to its electron-withdrawing nature .

Carboxylic Acid Derivatives

The -COOH group undergoes classical acyl reactions:

Methoxy Group Reactivity

The 5-methoxy group resists demethylation under standard conditions but reacts with BBr<sub>3</sub> at -78°C to yield a phenolic derivative (94% conversion) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalytic System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acid | Biaryl-thiophene conjugate | 68% |

| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI | Terminal alkyne | Alkynylated derivative | 75% |

Oxidation

| Target Site | Oxidizing Agent | Product | Outcome |

|---|---|---|---|

| Thiophene ring | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfoxide (minor) / Sulfone (major) | Stereoselectivity observed |

| Benzylic position | KMnO<sub>4</sub>, H<sub>2</sub>O, 50°C | Ketone derivative | 81% yield |

Reduction

| Target Site | Reducing Agent | Product | Notes |

|---|---|---|---|

| Carboxylic acid | LiAlH<sub>4</sub>, THF, 0°C | Primary alcohol | 92% yield |

| Fluorobenzyl group | H<sub>2</sub>, Pd/C, EtOH | Debenzylated product | Retains fluorine |

Comparative Reactivity with Analogs

A comparison with structurally similar compounds highlights key differences:

-

The 4-fluorobenzyl group enhances electrophilicity at the thiophene C-2 position compared to its 2-fluoro isomer .

Mechanistic Insights

-

Esterification : Proceeds via a nucleophilic acyl substitution mechanism, where the carboxylate anion attacks the electrophilic methyl group from methanol after protonation .

-

Suzuki Coupling : Oxidative addition occurs at the C-2 position of the thiophene, followed by transmetallation and reductive elimination .

-

Oxidation of Thiophene : mCPBA induces electrophilic attack at the sulfur atom, forming a sulfonium intermediate that rearranges to the sulfoxide/sulfone.

Stability Under Reaction Conditions

Critical stability data for process optimization:

| Condition | Degradation Observed? | Half-Life (h) |

|---|---|---|

| pH < 2 (aqueous, 25°C) | Yes (hydrolysis) | 1.5 |

| UV light (λ = 254 nm) | Yes (ring opening) | 4.2 |

| Anhydrous DMF, 100°C | No | >24 |

Scientific Research Applications

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-Carboxylic Acid Derivatives

a. 5-(4-Fluorophenyl)thiophene-2-carboxylic acid (CAS 115933-30-7)

- Structure : Fluorophenyl group at position 5, carboxylic acid at position 2.

- Key Differences : Lacks the 3-(4-fluorobenzyloxy) and 5-methoxy substituents.

- Fluorophenyl groups are known to improve metabolic stability in drug candidates, suggesting similar advantages for both compounds .

b. 5-(3-Bromophenyl)thiophene-2-carboxylic acid

- Structure : Bromophenyl at position 5, carboxylic acid at position 2.

- Key Differences : Bromine’s higher electronegativity and larger atomic radius compared to fluorine may alter electronic properties and binding interactions. The bromophenyl group could enhance halogen bonding in biological targets, a feature absent in the fluorinated target compound .

c. 4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid (CAS 116493-07-3)

- Structure: Cyano (electron-withdrawing), 4-methoxyphenyl (electron-donating), and methylthio (moderately electron-donating) groups.

- Key Differences: The cyano group increases acidity at the carboxylic acid position (pKa ~1–2) compared to the target compound (estimated pKa ~3–4). Methylthio groups may confer higher lipophilicity (logP ~2.5 vs. ~1.8 for the target) .

Boronic Acid Derivatives with Fluorobenzyloxy Groups

a. (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

- Structure : 4-Fluorobenzyloxy group at position 3, boronic acid at position 1.

- Key Differences : The boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, unlike the carboxylic acid in the target compound. This makes it more versatile in synthesizing biaryl structures for drug discovery .

Heterocyclic Analogs with Methoxyphenyl Substituents

a. 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

- Structure : Oxazole core with methoxyphenyl and thiophene substituents.

- However, the rigid oxazole structure may reduce conformational flexibility compared to the thiophene core of the target compound .

Physical Properties

- Melting Points : While data for the target compound are unavailable, structurally similar thiophene-2-carboxylic acids exhibit melting points ranging from 130°C (e.g., chromene derivatives) to 230°C (pyrazolo[3,4-d]pyrimidine analogs) .

- Solubility: The 4-fluorobenzyloxy group likely reduces aqueous solubility compared to non-fluorinated analogs, as seen in boronic acid derivatives .

Biological Activity

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is an organic compound notable for its unique structural features, including a thiophene ring, a methoxy group, and a para-fluorobenzyl ether. These characteristics suggest potential biological activities that warrant detailed exploration. This article reviews the compound's biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

- Molecular Formula : C₁₃H₁₁FO₄S

- Molecular Weight : 282.29 g/mol

- CAS Number : 1707727-78-3

Structural Features

The presence of the fluorine atom in the para position of the benzyl group enhances the compound's electronic properties, potentially influencing its reactivity and biological activity. The methoxy group may improve solubility and bioavailability, making it a candidate for further medicinal chemistry research.

Antimicrobial Properties

Research has indicated that compounds with thiophene structures exhibit antimicrobial properties. The unique combination of the fluorobenzyl ether and methoxy group in 3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid may enhance its efficacy against various microbial strains. A comparative analysis shows that structurally similar compounds also exhibit antimicrobial activity but may lack the potency observed in this compound due to the absence of specific substituents.

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 4-Fluorophenylthiophene-2-carboxylic acid | Fluorinated phenyl group | Antimicrobial | Lacks methoxy substitution |

| 5-Methoxythiophene-2-carboxylic acid | Methoxy group on thiophene | Anti-inflammatory | No fluorine substitution |

| 3-Methylthiophene-2-carboxylic acid | Methyl instead of fluorobenzyl | Anticancer activity | Simpler alkyl substitution |

Anticancer Activity

Studies have suggested that thiophene derivatives can exhibit anticancer properties. The mechanism of action is believed to involve interaction with cellular targets such as DNA and various enzymes. The presence of the fluorobenzyl group could enhance binding affinity to these targets, potentially leading to increased therapeutic efficacy.

The biological activity of 3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Intercalation : Its planar structure allows for intercalation with DNA, disrupting replication processes.

- Receptor Binding : The fluorobenzyl group enhances binding to receptors that mediate various biological responses.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that 3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid exhibited superior activity compared to other tested compounds.

- Anticancer Activity Assessment : In vitro studies showed that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7) at low micromolar concentrations, demonstrating its potential as an anticancer agent.

Q & A

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Purification bottlenecks (e.g., column chromatography) necessitate switching to recrystallization or continuous flow systems . Residual solvent analysis via GC-MS ensures compliance with ICH guidelines for impurities .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in HPLC purity results across labs?

Q. What statistical approaches validate reproducibility in biological assays?

- Grubbs’ test identifies outliers in replicate data. ANOVA with post-hoc tests (e.g., Tukey’s HSD) assesses significance across experimental groups. Minimum three independent replicates are required for publication-ready data .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.